![molecular formula C11H11NO5S B8447928 4-methoxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylic acid](/img/structure/B8447928.png)
4-methoxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylic acid
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Overview
Description
4-Methoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid-1,1-dioxide is a heterocyclic compound that belongs to the benzothiazine family.
Preparation Methods
The synthesis of 4-methoxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylic acid typically involves the oxidation of 2-methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester . The reaction conditions often require the use of oxidizing agents and specific solvents to achieve the desired product. Industrial production methods may involve optimizing these reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Methoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid-1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways . For example, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 4-methoxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylic acid include other benzothiazine derivatives such as 2-methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester and 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid methyl ester . These compounds share similar structural features but may differ in their pharmacological activities and applications. The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties .
Properties
Molecular Formula |
C11H11NO5S |
---|---|
Molecular Weight |
269.28 g/mol |
IUPAC Name |
4-methoxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO5S/c1-12-9(11(13)14)10(17-2)7-5-3-4-6-8(7)18(12,15)16/h3-6H,1-2H3,(H,13,14) |
InChI Key |
LNUSRWKFCKKKPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC)C(=O)O |
Origin of Product |
United States |
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